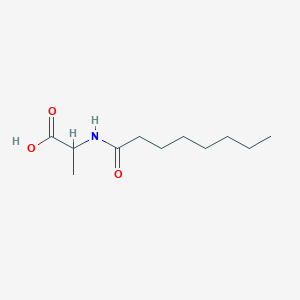
N-Octanoyl-L-alanine
Overview
Description
N-Octanoyl-L-alanine is an organic compound with the molecular formula C11H21NO3 It is a derivative of propanoic acid, where an octanamide group is attached to the second carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octanoyl-L-alanine can be achieved through several methods. One common approach involves the reaction of octanoyl chloride with alanine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reaction. For example, transaminases can be employed to catalyze the amination of octanoic acid derivatives, leading to the formation of this compound with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
N-Octanoyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(octanoylamino)propanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-3-4-5-6-7-8-10(13)12-9(2)11(14)15/h9H,3-8H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
PWDZZFPSEZIBRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














